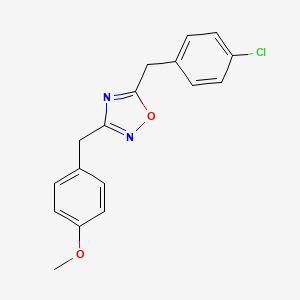
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, also known as DDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDE is a ketone derivative of the phenethylamine family and has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is not fully understood. However, it has been reported to act as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to interact with the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein synthesis.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been reported to have various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been reported to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a reagent for the synthesis of various compounds. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to have low toxicity, making it a safe compound to work with in the lab. However, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is not fully understood, which may limit its use in certain studies.
Orientations Futures
For the study of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone include the development of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone-based drugs, the study of its mechanism of action, and the development of new synthesis methods.
Méthodes De Synthèse
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone can be synthesized through various methods, including the condensation of 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with ethyl acetate and sodium borohydride. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. These methods have been reported in scientific literature and have been used to synthesize 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone for research purposes.
Applications De Recherche Scientifique
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and organic chemistry. In medicinal chemistry, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity. In organic chemistry, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been used as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-13-6-7-14(17(11-13)22-3)15(19)9-12-5-8-16(21-2)18(10-12)23-4/h5-8,10-11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQXXKXXNFEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)

![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)

![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)

![3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide](/img/structure/B5739684.png)


![N-6-quinoxalinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5739705.png)